

# Spectroscopic Characterization of 8-Methoxyamoxapine-d8: A Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **8-Methoxyamoxapine-d8**, a deuterated analog of a metabolite of the antidepressant drug Amoxapine. Due to the limited direct experimental data on this specific isotopologue, this guide combines known spectroscopic data of Amoxapine with established principles of isotopic labeling to present a predicted and inferred characterization. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

### Introduction

Amoxapine is a tricyclic antidepressant belonging to the dibenzoxazepine class of drugs.[1][2] It functions primarily by inhibiting the reuptake of norepinephrine and serotonin in the brain.[3] [4][5] Additionally, it exhibits dopamine receptor blocking activity.[1][4] Amoxapine is metabolized in the liver to active metabolites, including 8-hydroxyamoxapine.[1][6] 8-Methoxyamoxapine-d8 is a stable isotope-labeled version of the methoxy derivative of this metabolite. Deuterated compounds like 8-Methoxyamoxapine-d8 are crucial internal standards in quantitative bioanalytical studies using mass spectrometry, aiding in the accurate measurement of drug and metabolite concentrations in biological matrices.[7][8]

This guide will detail the predicted spectroscopic properties of **8-Methoxyamoxapine-d8**, including its mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and



Fourier-transform infrared (FTIR) spectroscopy characteristics. Detailed experimental protocols and diagrams of relevant pathways and workflows are also provided.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted quantitative spectroscopic data for **8-Methoxyamoxapine-d8**. These predictions are based on the known data for Amoxapine and the expected isotopic shifts.

**Table 1: Predicted Mass Spectrometry Data** 

Parameter	Predicted Value for 8- Methoxyamoxapine-d8	Rationale
Molecular Formula	C18H10D8CIN3O2	Addition of a methoxy group (CH2O) and substitution of 8 hydrogens with deuterium.
Molecular Weight	~359.89 g/mol	Calculated based on the atomic masses of the constituent atoms, including deuterium.
Nominal Mass	359	The integer mass of the most abundant isotopes.
[M+H]+	~360.90 m/z	Protonated molecular ion.
Key Fragmentation Pattern	Loss of the piperazine ring and methoxy group fragments. The m/z values of fragments containing deuterium will be shifted by the number of deuterium atoms present.	Based on the known fragmentation of Amoxapine. [9][10]

### Table 2: Predicted 1H and 13C NMR Chemical Shifts

Predicting the exact chemical shifts is challenging without experimental data. However, the following provides an expected pattern based on Amoxapine's known spectrum and the effects of the methoxy group and deuteration. The d8 designation implies deuteration on the aromatic



rings and potentially the piperazine moiety. Assuming deuteration on the dibenzoxazepine core, the aromatic proton signals would be absent in the 1H NMR spectrum.

1H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Methoxy Protons (- OCH3)	3.8 - 4.0	S	A singlet integrating to 3 protons.
Piperazine Protons	2.5 - 3.5	m	Complex multiplets for the remaining protons on the piperazine ring.
NH Proton	Variable	br s	Broad singlet, exchangeable with D2O.

13C NMR	Predicted Chemical Shift (ppm)	Notes
Aromatic Carbons	110 - 160	Signals for carbons bonded to deuterium will be triplets (due to spin I=1 of deuterium) and will have a lower intensity.
Methoxy Carbon (-OCH3)	~55	
Piperazine Carbons	45 - 55	_

# **Table 3: Predicted Key FTIR Absorption Bands**



Functional Group	Predicted Wavenumber (cm-1)	Notes
C-D Stretch (Aromatic)	2200 - 2300	Weaker than C-H stretches.  The presence of these bands would be a key indicator of deuteration.[11][12]
C-H Stretch (Aliphatic & Methoxy)	2850 - 3000	
N-H Stretch	3200 - 3400	Broad peak.[13]
C=N Stretch	1600 - 1650	
C-O-C Stretch (Ether)	1050 - 1250	Two bands are expected for the aryl-alkyl ether.
C-Cl Stretch	700 - 800	

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

### **Mass Spectrometry**

- Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
- Sample Preparation: The sample (8-Methoxyamoxapine-d8) is dissolved in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1 μg/mL.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this type of molecule.
- Mass Analysis:
  - Full Scan MS: Acquire data over a mass range of m/z 50-500 to determine the molecular ion and overall fragmentation pattern.



- Tandem MS (MS/MS): Isolate the precursor ion (e.g., [M+H]+) and subject it to collision-induced dissociation (CID) to obtain characteristic fragment ions. This is crucial for structural confirmation.
- Data Analysis: The resulting mass spectra are analyzed to determine the exact mass of the parent and fragment ions, which helps in confirming the elemental composition and the location of the deuterium labels.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

#### 1H NMR:

- Acquire a standard one-dimensional proton NMR spectrum.
- Key parameters: pulse angle (30-90°), relaxation delay (1-5 s), number of scans (16-64).
- Integration of the signals will be used to determine the relative number of protons.

#### • 13C NMR:

- Acquire a proton-decoupled 13C NMR spectrum.
- Key parameters: pulse angle (30-45°), relaxation delay (2-5 s), number of scans (1024 or more depending on concentration).
- 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.
- 2H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming the positions of deuteration.[14]

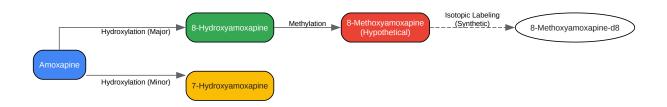


### Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer.
- Sample Preparation:
  - KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
- Data Acquisition:
  - Collect a background spectrum of the empty sample holder (or clean ATR crystal).
  - Collect the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

### **Visualizations**

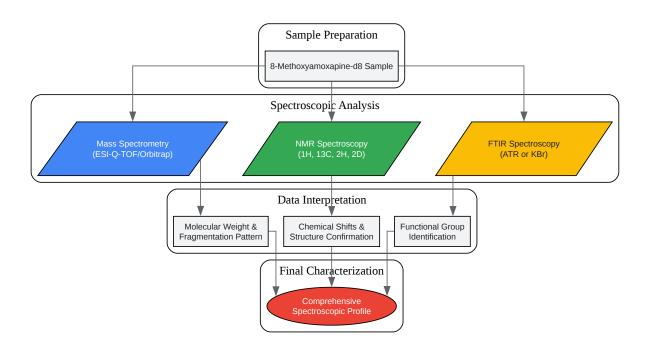
The following diagrams illustrate the metabolic pathway of Amoxapine and a general experimental workflow for spectroscopic characterization.



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Caption: Metabolic pathway of Amoxapine.



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